molecular formula C12H18ClNO B1582432 N-(1-Adamantyl)-2-chloroacetamide CAS No. 5689-59-8

N-(1-Adamantyl)-2-chloroacetamide

Cat. No.: B1582432
CAS No.: 5689-59-8
M. Wt: 227.73 g/mol
InChI Key: PJRVXDKETNCCKR-UHFFFAOYSA-N
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Description

N-(1-Adamantyl)-2-chloroacetamide is a useful research compound. Its molecular formula is C12H18ClNO and its molecular weight is 227.73 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is synthesized as part of a study into potential anti-tuberculosis agents , suggesting that its targets may be related to the biological pathways involved in tuberculosis.

Mode of Action

Given its potential use as an anti-tuberculosis agent , it may interact with its targets to inhibit the growth or survival of the tuberculosis bacteria

Biochemical Pathways

As a potential anti-tuberculosis agent , it may affect pathways related to the life cycle of the tuberculosis bacteria, including those involved in bacterial replication, metabolism, or survival. The downstream effects of these pathway alterations would likely contribute to the compound’s potential anti-tuberculosis activity.

Result of Action

Given its potential use as an anti-tuberculosis agent , it may induce changes that inhibit the growth or survival of the tuberculosis bacteria at the molecular and cellular levels.

Properties

IUPAC Name

N-(1-adamantyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO/c13-7-11(15)14-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRVXDKETNCCKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205414
Record name Acetamide, N-(1-adamantyl)-2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5689-59-8
Record name N-1-Adamantyl-2-chloroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5689-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(1-adamantyl)-2-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005689598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(1-adamantyl)-2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of chloroacetyl chloride (1.6 mL, 20 mmol) in anhydrous diethyl ether (10 mL) was added dropwise within 5 min to a solution of 1-adamantanamine (3.0 g, 20 mmol) and pyridine (1.63 mL, 20 mmol) in anhydrous diethyl ether (40 mL) at 0° C. The yellow suspension was stirred for 1 h at that temperature. The precipitate was removed by filtration and washed by diethyl ether (10 mL). The combined organic solution was washed with HCl (2 N, 2×15 mL), followed by sat. NaHCO3 (15 mL), sat. NaCl (15 mL) solutions and dried with Na2SO4. The solvent was removed at reduced pressure and the residue was recrystallized from diethyl ether-hexanes to afford N-(1-adamantyl)chloroacetamide (1.551 g, 34%) as a yellow solid.
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.63 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What structural features of N-(adamantan-1-yl)-2-chloroacetamide are notable from the crystallographic analysis?

A1: The crystal structure of N-(adamantan-1-yl)-2-chloroacetamide reveals shorter than typical carbon-carbon bond lengths within the adamantane cage, ranging from 1.5293 (18) to 1.5366 (15) Å []. Additionally, the structure exhibits intermolecular hydrogen bonding between the nitrogen-bound hydrogen atom (N—H) and the oxygen atom (O) of the carbonyl group. This hydrogen bonding pattern forms an infinite chain along the a-axis of the crystal lattice [].

Q2: Beyond N-(adamantan-1-yl)-2-chloroacetamide, what broader research area are these studies related to?

A2: These studies contribute to the field of N-adamantylated amide synthesis and their potential applications []. The investigation of N-(adamantan-1-yl)-2-chloroacetamide, specifically for antituberculosis activity, highlights the exploration of novel compounds within this chemical class for medicinal chemistry purposes. Further research on N-adamantylated amides could uncover additional biological activities and potential therapeutic uses.

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